N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N6O2S4 and its molecular weight is 506.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
One significant application of derivatives of this compound lies in their antimicrobial and antifungal properties. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. These findings suggest the compound's utility in developing new antimicrobial agents, with a particular derivative showing high antimicrobial activity warranting further investigation (Sych et al., 2019).
Synthesis and Chemical Properties
Research by Adhami et al. (2012) explored the synthesis of a related compound and its Ni and Pd complexes, shedding light on its structural and chemical properties. The study not only characterized the compound through various spectroscopic methods but also investigated its potential applications by synthesizing metal complexes, hinting at its utility in material science and catalysis (Adhami et al., 2012).
Larvicidal and Antimicrobial Activities
Compounds with the 1,3,4-thiadiazole structure have been evaluated for their larvicidal and antimicrobial activities. Kumara et al. (2015) synthesized novel triazinone derivatives demonstrating growth inhibition properties against certain bacterial and fungal pathogens, along with mosquito larvicidal activity. This suggests the potential of these compounds in developing pest control agents and antimicrobial substances (Kumara et al., 2015).
Drug Synthesis and Pharmacological Evaluation
Another realm of application is in drug synthesis and pharmacological evaluation. Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research demonstrated the potential of these compounds in inhibiting glutaminase, suggesting their use in cancer therapy. The study highlighted the synthesis of potent analogs with improved drug-like properties, offering insights into the development of new therapeutic agents (Shukla et al., 2012).
Mechanism of Action
Target of action
Thiadiazole derivatives have been found to exhibit a wide range of biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The exact mode of action can vary depending on the specific derivative and its targets. For example, some thiadiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with specific biochemical pathways .
Biochemical pathways
The affected pathways can also vary widely. Some thiadiazole derivatives might affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, or tumor growth .
Result of action
The molecular and cellular effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, or inhibition of tumor growth .
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-5-3-4-6-9(8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXZHUXBHBMXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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